(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRFPVPHUYVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Exocyclic Olefin Oxidation and Diastereoselective Reduction
First-Generation Synthesis
The initial route, optimized from Merck’s racemic approach, employs RuCl₃/NaIO₄ for catalytic oxidation of exocyclic olefins. This step converts olefin precursors to ketones, which undergo diastereoselective reduction using NaBH₄/CeCl₃ to yield the desired stereochemistry at C2 and C7a.
Reaction Conditions:
- Oxidation: 0°C to 25°C, 12–24 hours in aqueous acetone.
- Reduction: −78°C in THF, achieving 85–90% yield with 15:1 diastereomeric ratio (d.r.).
Stereochemical Control
The CeCl₃ additive directs hydride attack to the Re face of the ketone, favoring the (2R,7aS) configuration. This selectivity is critical for binding affinity in KRAS inhibitors.
Second-Generation Intramolecular Cyclization
Lithium-Mediated Chelation
A breakthrough method involves intramolecular cyclization of precursors like 35a/35b via lithium cation chelation (38 ). This single-step process forms the bicyclic pyrrolizine scaffold (36a ) with exceptional diastereoselectivity (20:1 d.r.) and 75–80% yield.
Mechanistic Insight:
The lithium cation stabilizes a six-membered transition state, enforcing endo-tet attack geometry. This minimizes epimerization and bypasses racemic byproducts.
Sequential Deoxyfluorination and Ester Reduction
Following cyclization, 36a undergoes:
- Deoxyfluorination: DAST (diethylaminosulfur trifluoride) introduces the C2 fluorine.
- Ester Reduction: LiAlH₄ reduces benzyl esters to methanol groups, yielding the final product without chiral chromatography.
Industrial Scalability:
Alternative Synthetic Routes
Comparative Analysis of Methods
| Method | Diastereoselectivity (d.r.) | Yield (%) | Scalability |
|---|---|---|---|
| RuCl₃/NaIO₄ Oxidation | 15:1 | 85 | Moderate |
| Li-Chelation Cyclization | 20:1 | 80 | High |
| Chiral Pool | N/A | 52 | Low |
| Enzymatic Resolution | N/A | 45 | Low |
Key Advantages of Lithium Cyclization:
Industrial Production Protocols
Challenges and Solutions
Epimerization at C7a
High-temperature steps risk epimerization via ring-opening. Mitigation strategies:
Fluorine Incorporation
Direct fluorination often suffers from poor regioselectivity. DAST/Deoxo-Fluor® mixtures improve F⁻ delivery, achieving >95% conversion.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes critical differences between (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol and its closest analogs:
Key Observations:
- Fluorination Impact: The mono-fluoro derivative (159.20 g/mol) has a lower molecular weight and reduced lipophilicity compared to the difluoro analog (177.19 g/mol) .
- Hydroxyl Group Variation: Replacing methanol with ethanol (C₉H₁₇NO) introduces an additional methylene group, increasing hydrophobicity and altering conformational flexibility .
- Non-Fluorinated Analog: The absence of fluorine in hexahydropyrrolizin-7a-ylmethanol (141.21 g/mol) reduces steric and electronic hindrance, which may influence reactivity and solubility .
Biological Activity
The compound (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies. The information presented is derived from diverse scientific sources to ensure a thorough understanding of this compound's properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 155.19 g/mol. The presence of a fluorine atom in the structure may influence its biological interactions and pharmacokinetics.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 2621933-30-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways, particularly those involving the KRas protein, which is crucial in cancer development and progression .
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties by targeting mutated forms of the KRas protein . This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound may inhibit the GTP-bound state of KRas, thereby disrupting downstream signaling pathways that promote tumor growth.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in KRas-mutated cell lines .
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in models of lung cancer . The exact dosage and administration route were optimized to maximize therapeutic effects while minimizing toxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (2-Fluoro-piperidin-1-yl)methanol | Inhibits neurotransmitter uptake | Antidepressant effects |
| (4-Fluorobenzyl)-piperazine | Modulates serotonin receptors | Anxiolytic properties |
| (2-Fluoro-cyclopentyl)methanol | Targets ion channels | Anticonvulsant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
